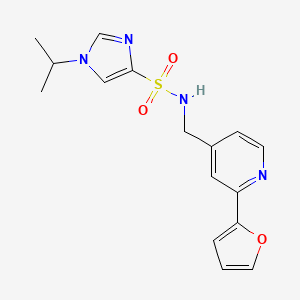

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a methyl linker to a sulfonamide-functionalized imidazole ring. The imidazole moiety is further modified with an isopropyl group at the N1 position.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-12(2)20-10-16(18-11-20)24(21,22)19-9-13-5-6-17-14(8-13)15-4-3-7-23-15/h3-8,10-12,19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKXGBKSZPCQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridin-4-yl intermediates, which are then coupled using a palladium-catalyzed cross-coupling reaction. The resulting intermediate is further reacted with isopropyl imidazole and sulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The sulfonamide group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing imidazole and furan scaffolds exhibit notable antimicrobial activity. A study highlighted that derivatives similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide demonstrated significant inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have indicated that imidazole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes. Particularly, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases such as glaucoma and epilepsy . The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking its activity.

Neuroprotective Effects

Studies have suggested that compounds with similar structures may offer neuroprotective benefits. Research indicates that imidazole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While the provided evidence () focuses on Ranitidine-related impurities, structural parallels and divergences can be inferred to contextualize the target compound’s properties:

Table 1: Structural and Functional Group Comparison

Key Observations :

Sulfonamide vs. Amine/Alcohol Groups: The target compound’s sulfonamide group distinguishes it from Ranitidine derivatives, which predominantly feature amines, thioethers, or alcohols.

Furan Substituents: Both the target compound and Ranitidine derivatives incorporate furan rings. However, the target’s furan is directly attached to pyridine, whereas Ranitidine analogs feature dimethylaminomethyl-furan moieties. This difference may influence electronic properties and metabolic stability.

Linker and Solubility :

- The methyl linker in the target compound contrasts with Ranitidine’s thioethyl or alcohol-based linkers. The shorter methyl group may reduce conformational flexibility but increase lipophilicity compared to thioether-containing analogs.

Salt Formation :

- Ranitidine derivatives often form salts (e.g., hemifumarate) to enhance solubility. The target compound lacks such modifications, suggesting possible challenges in bioavailability without formulation adjustments.

Limitations of Available Evidence

Thus, comparisons remain speculative, emphasizing the need for targeted studies on the compound’s physicochemical and pharmacological profile.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including furan, pyridine, imidazole, and sulfonamide. Its molecular formula is C_16H_19N_3O_2S, with a molecular weight of approximately 346.4 g/mol . The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Preparation of Intermediates : The furan and pyridine intermediates are synthesized.

- Coupling Reaction : These intermediates are coupled using palladium-catalyzed cross-coupling reactions.

- Final Reaction : The resulting intermediate is reacted with isopropyl imidazole and sulfonamide to yield the final product .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens.

Key Findings:

- The compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- It also showed bactericidal activity as indicated by minimum bactericidal concentrations (MBC) and time-kill assays .

Anticancer Activity

This compound has been investigated for its anticancer properties:

Case Studies:

- Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. This modulation can lead to apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(2-(furan-2-yl)ethyl)-4-methyl-N-(3-oxo...) | Structure | Antimicrobial | 0.22 μg/mL |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Structure | Anticancer | 3.79 μM |

This table illustrates that while other compounds share similar structural features, this compound stands out due to its potent biological activity across multiple assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.